molecular formula C15H15NO2 B572609 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol CAS No. 1261947-37-8

2-[3-(N-Ethylaminocarbonyl)phenyl]phenol

Cat. No.: B572609
CAS No.: 1261947-37-8
M. Wt: 241.29
InChI Key: LPTWLIBHEYXBSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N-Ethylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the N-ethylaminocarbonyl moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions may use reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3), while nucleophilic substitution reactions may use reagents such as sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the carbonyl group may yield amines or alcohols.

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]phenol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenol group can form hydrogen bonds, while the N-ethylaminocarbonyl group can participate in hydrophobic interactions and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(N-Methylaminocarbonyl)phenyl]phenol: Similar structure with a methyl group instead of an ethyl group.

    2-[3-(N-Propylaminocarbonyl)phenyl]phenol: Similar structure with a propyl group instead of an ethyl group.

    2-[3-(N-Butylaminocarbonyl)phenyl]phenol: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

2-[3-(N-Ethylaminocarbonyl)phenyl]phenol is unique due to the presence of the ethyl group in the N-ethylaminocarbonyl moiety, which can influence its chemical reactivity and binding properties compared to its methyl, propyl, and butyl analogs. This uniqueness can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-ethyl-3-(2-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-16-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)17/h3-10,17H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTWLIBHEYXBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683574
Record name N-Ethyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-37-8
Record name N-Ethyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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